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molecular formula C8H11NO2 B8564696 3-Ethoxy-2-methylpyridin-4(1H)-one

3-Ethoxy-2-methylpyridin-4(1H)-one

Cat. No. B8564696
M. Wt: 153.18 g/mol
InChI Key: XZJJCGBHMYORIP-UHFFFAOYSA-N
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Patent
US08026244B2

Procedure details

Ammonia (28% aq. 20 mL) was added to a solution of 3-ethoxy-2-methyl-4H-pyran-4-one (8.5 g, 55 mmol, obtained from Example 4(a)) in ethanol (20 mL) and the mixture was stirred under reflux for 24 h. The reaction mixture was cooled to r.t. and the solution was evaporated in vacuo. The pH was adjusted to pH 1 with 2M HCl, and the aqueous phase was extracted with ethyl acetate. The pH of the water phase was then adjusted to pH 10 with 2M sodium hydroxide. The aqueous phase was extracted with ethyl acetate (3×100 mL) and then saturated with NaCl (s) and extracted with CHCl3. The organic phase was dried (Na2SO4) and evaporated to give the title product (8.0 g, 95%). The crude product was used in the next step without further purification.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[NH3:1].[CH2:2]([O:4][C:5]1[C:10](=[O:11])[CH:9]=[CH:8]O[C:6]=1[CH3:12])[CH3:3]>C(O)C>[CH2:2]([O:4][C:5]1[C:10](=[O:11])[CH:9]=[CH:8][NH:1][C:6]=1[CH3:12])[CH3:3]

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
N
Name
Quantity
8.5 g
Type
reactant
Smiles
C(C)OC1=C(OC=CC1=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
the solution was evaporated in vacuo
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ethyl acetate (3×100 mL)
EXTRACTION
Type
EXTRACTION
Details
saturated with NaCl (s) and extracted with CHCl3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=C(NC=CC1=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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